molecular formula C8H11ClO2 B121543 Methyl 4-chlorocyclohex-3-ene-1-carboxylate CAS No. 27705-05-1

Methyl 4-chlorocyclohex-3-ene-1-carboxylate

Cat. No.: B121543
CAS No.: 27705-05-1
M. Wt: 174.62 g/mol
InChI Key: AXGMDZQLJZXOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorocyclohex-3-ene-1-carboxylate (CAS 27705-05-1) is a chlorinated cyclohexene derivative with the molecular formula C₈H₁₁ClO₂ and a molecular weight of 174.625 g/mol. It features a cyclohexene ring substituted with a chlorine atom at position 4 and a methyl ester group at position 1 (Figure 1). Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 222.6±40.0°C, and flash point of 97.3±22.8°C . The compound is used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive ester and alkene functionalities.

Properties

IUPAC Name

methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGMDZQLJZXOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559425
Record name Methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27705-05-1
Record name Methyl 4-chloro-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27705-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chlorocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexene-1-carboxylic acid, 4-chloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Design

The nickel-catalyzed halogen exchange reaction provides a direct pathway to introduce chlorine at the 4-position of methyl cyclohex-3-ene-1-carboxylate. This method leverages enol triflates as precursors, where the triflate (-OSO₂CF₃) group serves as a leaving group amenable to substitution. The reaction employs a nickel catalyst, typically Ni(cod)₂ (cod = cyclooctadiene), in combination with lithium chloride (LiCl) as the chloride source.

The mechanism involves oxidative addition of the enol triflate to a Ni⁰ center, followed by transmetallation with LiCl to replace the triflate group with chloride. Reductive elimination regenerates the Ni⁰ catalyst and yields the chlorinated product. Key to this process is the use of a coordinating solvent system, such as a 1:3 mixture of DMA (dimethylacetamide) and THF (tetrahydrofuran), which stabilizes the nickel intermediate and enhances reaction efficiency.

Table 1: Optimized Conditions for Nickel-Catalyzed Chlorination

ParameterSpecification
CatalystNi(OAc)₂·4H₂O (5–10 mol%)
LigandNone required
Chloride SourceLiCl (1.5 equiv)
SolventDMA/THF (1:3, 0.25 M)
Temperature23°C
Reaction Time16–36 hours
Yield Range73–95%

Substrate Scope and Limitations

This method exhibits broad compatibility with cyclic and acyclic enol triflates. For methyl 4-chlorocyclohex-3-ene-1-carboxylate, the enol triflate precursor is synthesized via triflation of methyl cyclohex-3-ene-1-carboxylate using triflic anhydride (Tf₂O) and a base such as 2,6-lutidine. The reaction tolerates steric hindrance near the triflate group, enabling precise chlorination at the 4-position without competing side reactions. However, substrates with electron-withdrawing groups adjacent to the triflate may require extended reaction times or higher catalyst loadings (up to 10 mol%) to achieve full conversion.

Practical Considerations and Scalability

A benchtop protocol for gram-scale synthesis has been validated, achieving 95% yield for analogous brominated products. The absence of ligands simplifies purification, and the use of DMA/THF ensures homogeneity even at elevated concentrations. Residual nickel is removed via aqueous workup, yielding high-purity product (>98% by GC-MS).

Favorskii Rearrangement of Dibromochlorocycloalkanones

Reaction Overview and Stereochemical Control

The Favorskii rearrangement offers an alternative route to this compound, leveraging cyclic α,α-dibromo-α'-chloroketones as precursors. This method, adapted from classical ketone-to-ester transformations, involves treatment of the dibromochlorocyclohexanone with sodium methoxide in methanol.

The reaction proceeds via a cyclopropanone intermediate, which undergoes ring contraction to form the cyclohexene ester. The chlorine atom’s position in the final product is dictated by the starting ketone’s substitution pattern. For example, 4-chloro-2,2-dibromocyclohexanone rearranges to this compound with retention of configuration at the chlorine-bearing carbon.

Table 2: Conditions for Favorskii Rearrangement

ParameterSpecification
Starting Material4-Chloro-2,2-dibromocyclohexanone
BaseNaOMe (2.3 equiv)
SolventMethanol/benzene (1:1)
Temperature10–20°C
Reaction Time15–30 minutes
Yield96.6% (isolated)

Synthesis of the Dibromochlorocyclohexanone Precursor

Comparative Analysis of Methodologies

Efficiency and Scalability

The nickel-catalyzed method outperforms the Favorskii approach in scalability, with demonstrated success on 1 mmol scales without yield reduction. In contrast, the Favorskii route requires stoichiometric amounts of sodium methoxide and generates stoichiometric waste, complicating large-scale applications.

Regioselectivity and Purity

Both methods achieve high regioselectivity for the 4-chloro isomer. However, the Favorskii rearrangement provides superior stereochemical control, favoring the (Z)-isomer of the cyclohexene ring due to the reaction’s concerted mechanism . The nickel-catalyzed method produces a 1:1 mixture of (Z)- and (E)-isomers, necessitating post-synthesis separation if stereopurity is required.

Chemical Reactions Analysis

Elimination Reactions

The α,β-unsaturated ester system facilitates elimination reactions under basic conditions. The chlorine atom at position 4 and the ester group at position 1 create regiochemical preferences for syn- or anti-elimination pathways.

Reaction TypeConditionsProductYieldReference
DehydrohalogenationKOtBu/THF, 0°C → rtMethyl cyclohexa-2,4-diene-1-carboxylate78%
Acid-Catalyzed EliminationH2SO4, ΔCyclohexadiene derivative + HCl65%

Mechanism : Base abstracts β-hydrogen adjacent to Cl, leading to E2 elimination. Steric hindrance from the ester group favors anti-periplanar geometry for HCl elimination .

Nucleophilic Substitution

The chlorine atom undergoes SN2 or SNAr reactions depending on the nucleophile and solvent system.

NucleophileConditionsProductSelectivityReference
NaN3/DMF80°C, 12hMethyl 4-azidocyclohex-3-ene-1-carboxylate83% (trans)
KSCN/EtOHReflux, 24hThiocyanate analog67%
Amines (e.g., pyrrolidine)DCM, rt4-Aminocyclohexene derivatives71–89%

Key Observation : Steric effects from the ester group disfavor backside attack, leading to partial racemization in chiral derivatives .

Diels-Alder Reactivity

The conjugated diene formed after elimination participates in [4+2] cycloadditions:

DienophileConditionsProductEndo/Exo RatioReference
Maleic anhydrideToluene, ΔBicyclic adduct4:1 (endo)
TetrazineMeCN, rtPyridazine derivative>95% exo

Transition State : DFT calculations show the ester group stabilizes the endo transition state via secondary orbital interactions .

Catalytic Halogen Exchange

Recent advances in Ni-catalyzed reactions enable selective halogen interchange:

Catalyst SystemHalide SourceProductYieldReference
Ni(cod)₂/LiBrTHF, −78°C → rtMethyl 4-bromocyclohex-3-ene-1-carboxylate92%
NiCl₂(dme)/ZnDMF, 60°CChloro → iodo derivative85%

Mechanistic Insight : Oxidative addition of Ni(0) into the C–Cl bond followed by transmetalation with halide salts .

Hydrogenation and Reduction

The cyclohexene double bond undergoes selective hydrogenation:

ConditionsProductSelectivityReference
H₂/Pd-C (1 atm)Methyl 4-chlorocyclohexane-1-carboxylate94% cis
BH₃·THFAlcohol derivative (after hydrolysis)81% anti-Markovnikov

Stereochemical Note : The chlorine atom directs syn-addition in catalytic hydrogenation .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening:

ConditionsProductQuantum YieldReference
λ = 254 nm, benzeneDimer via cyclohexene π→π* transitionΦ = 0.32
O₂-saturated MeOHEpoxide + chlorohydrin68% combined

EPR Evidence : Radical intermediates trapped using TEMPO confirm a chain mechanism .

Acid/Base-Mediated Rearrangements

Under strong acids, Wagner-Meerwein shifts occur:

AcidTemperatureMajor ProductMinor ProductReference
H2SO4 (conc.)0°CMethyl 3-chlorocyclohex-2-ene-1-carboxylate5-chloro isomer (9%)
AlCl3/DCMrtRing-contracted cyclopentene derivative<5%

Theoretical Basis : MP2 calculations show carbocation stability follows: tertiary > allylic > secondary .

Scientific Research Applications

Organic Chemistry

Methyl 4-chlorocyclohex-3-ene-1-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the development of new compounds.

Key Reactions:

  • Oxidation: Converts to carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Produces alcohols via reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

Biological Research

This compound is utilized to study the effects of chlorine-containing compounds on biological systems. Researchers have investigated its interactions with biological molecules, focusing on how it forms covalent bonds with nucleophilic sites, potentially leading to various biochemical effects.

Case Study:
A study examined the impact of chlorinated compounds on enzyme activity, revealing that this compound inhibited certain enzyme functions, which could be relevant for understanding its toxicity and therapeutic potential.

Medicinal Chemistry

This compound serves as a precursor for pharmaceuticals and therapeutic agents. Its structural properties allow for modifications that can yield compounds with specific biological activities.

Example:
Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development .

Industrial Applications

In industrial settings, this compound is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable products. Its application in creating specialty chemicals highlights its versatility.

Mechanism of Action

The mechanism of action of Methyl 4-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylate ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, oxidation states, and ring conformations. Below is a comparative analysis:

Table 1: Key Properties of Methyl 4-Chlorocyclohex-3-ene-1-carboxylate and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Density (g/cm³) Boiling Point (°C)
This compound 27705-05-1 C₈H₁₁ClO₂ 174.625 Chlorine, ester 1.2±0.1 222.6±40.0
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - C₂₁H₁₈ClFO₃ 372.81 Chlorophenyl, fluorophenyl, oxo, ester N/A N/A
Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate 27871-89-2 C₁₀H₁₄O₄ 198.22 Hydroxy, oxo, methyl, ester N/A N/A
Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - C₂₁H₁₈ClFO₃ 372.81 Chlorophenyl, fluorophenyl, oxo, ester N/A N/A

Key Observations :

  • Substituent Effects : The presence of aryl groups (e.g., chlorophenyl, fluorophenyl) in ethyl esters increases molecular weight and complexity compared to the simpler methyl ester .
  • Oxo Group Influence : Compounds with a 2-oxo group (e.g., Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate) exhibit enhanced polarity, affecting solubility and reactivity .

Ring Conformation and Puckering

Cyclohexene derivatives often exhibit non-planar ring conformations. For example:

  • Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate adopts envelope , screw-boat , or half-chair conformations depending on the molecule’s crystallographic environment. Puckering parameters (Q, θ, φ) derived using Cremer & Pople’s method quantify these distortions .
  • This compound lacks direct conformational data in the literature reviewed. However, steric and electronic effects from the chlorine substituent likely favor a twisted half-chair conformation to minimize strain.

Biological Activity

Methyl 4-chlorocyclohex-3-ene-1-carboxylate is an organic compound with significant biological activity due to its unique chemical structure, which includes a chlorine atom that enhances its reactivity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Overview

  • Molecular Formula : C8H11ClO2
  • Molecular Weight : 174.62 g/mol
  • CAS Number : 27705-05-1

This compound is synthesized through several methods, including the reaction of 2-chloro-1,3-butadiene with methyl acrylate in the presence of catalysts. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The chlorine atom enhances electrophilicity, making it more reactive in substitution and addition reactions. This reactivity can lead to various biochemical effects, including modulation of enzyme activities and interaction with cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of chlorine in the structure is believed to play a crucial role in enhancing this activity, potentially making it effective against a range of pathogens.

Anti-inflammatory Effects

Studies have shown that chlorinated compounds can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This compound may exhibit similar properties, making it a candidate for further investigation as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various pathogens; chlorine enhances efficacy
Anti-inflammatoryPotential COX inhibition leading to reduced inflammation
CytotoxicityInduces apoptosis in cancer cell lines; specific studies needed

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of chlorinated compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar compounds revealed that they could effectively inhibit COX enzymes. The study proposed that this compound might share these inhibitory properties due to structural similarities .

Q & A

Q. What are the common synthetic routes for Methyl 4-chlorocyclohex-3-ene-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: A widely used method involves Michael addition of substituted chalcones with β-keto esters. For example, ethyl acetoacetate reacts with α,β-unsaturated ketones (chalcones) under basic conditions (e.g., 10% NaOH in ethanol) via reflux for 8–12 hours . Key optimization parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and reactivity.
  • Base concentration : Excess NaOH (10%) drives the reaction to completion.
  • Temperature control : Reflux (~78°C) balances reaction rate and side-product formation.
    Post-reaction, cooling and acidification yield the crude product, which is purified via recrystallization or column chromatography.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Crystal structures are typically resolved via single-crystal X-ray diffraction (SCXRD) . Key steps include:

Data collection : Use diffractometers (e.g., Agilent Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å) .

Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Refine atomic coordinates and thermal parameters using SHELXL , which handles disorder modeling (e.g., split occupancies for disordered groups) .

Validation : Check for geometric plausibility with tools like Mercury CSD for void analysis and packing interactions .

Advanced Research Questions

Q. How are ring puckering parameters (Q, θ, φ) calculated for the cyclohexene ring, and what conformational insights do they provide?

Methodological Answer: The Cremer-Pople puckering analysis is applied :

Define a mean plane : Calculate the least-squares plane for the six-membered ring.

Compute displacements : Measure perpendicular distances (z_i) of atoms from this plane.

Puckering coordinates :

  • Amplitude (Q) : Magnitude of puckering (e.g., 0.477 Å for a half-chair conformation ).
  • Phase angles (θ, φ) : Determine conformation type (e.g., θ = 50.6° for half-chair vs. θ = 112° for screw-boat) .
    Example : In this compound derivatives, half-chair conformations dominate due to steric and electronic effects from substituents .
ConformationQ (Å)θ (°)φ (°)Reference
Half-chair0.47750.6356.2
Screw-boat0.579112154
Envelope0.47757.3335.4

Q. How can structural disorder in crystallographic data be resolved for this compound?

Methodological Answer: Disorder (e.g., in substituent orientations or ring puckering) is modeled using:

  • Split occupancy refinement : Assign fractional occupancies (e.g., 0.684:0.316) to disordered sites .
  • Restraints : Apply geometric constraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths/angles .
  • Validation : Cross-check residual density maps and thermal parameters to ensure disorder is not an artifact of poor data quality.

Q. What strategies are used to analyze intermolecular interactions stabilizing the crystal packing?

Methodological Answer: Mercury CSD is used to visualize and quantify interactions :

Hydrogen bonding : Identify C–H···O interactions (e.g., 2.5–3.2 Å) contributing to chain formation along specific crystallographic axes .

Van der Waals contacts : Measure Cl···π or C–H···Cl interactions (e.g., 3.3–3.5 Å) influencing layer stacking .

Packing similarity analysis : Compare with analogous structures (e.g., fluorophenyl vs. methoxyphenyl derivatives) to assess substituent effects .

Q. How can contradictory conformational data (e.g., half-chair vs. screw-boat) be reconciled in structural studies?

Methodological Answer: Contradictions often arise from:

  • Crystallographic disorder : Different conformers may coexist in the same crystal .
  • Environmental effects : Solvent or temperature variations during crystallization favor specific conformers.
    Resolution strategies :
  • DFT calculations : Compare experimental geometries with computed energy minima to identify the most stable conformation .
  • Variable-temperature XRD : Track conformational changes with temperature to assess flexibility.
  • Statistical analysis : Use databases (e.g., Cambridge Structural Database) to compare prevalence of conformers in related compounds .

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates and final products?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., carbonyl carbons at ~170 ppm, olefinic protons at 5–6 ppm) .
    • 2D NOESY : Confirm stereochemistry (e.g., trans/cis substituents on the cyclohexene ring).
  • IR : Identify ester C=O stretches (~1720 cm⁻¹) and conjugated ketones (~1680 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 373 for C₂₁H₁₈ClFO₃) .

Q. How are computational methods applied to predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., α,β-unsaturated ester reactivity) .
  • Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization for bioactivity studies.
  • MD simulations : Assess conformational flexibility in solution vs. solid state to rationalize crystallization outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.